1-isopropyl-1H-indole-5-carboxylic acid

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Synthesis of PPARγ agonists often fails with N-methyl or N-ethyl analogs due to suboptimal hydrophobic fit. This N-isopropyl variant (LogP 3.10) is validated for nanomolar transactivation activity. - **Key Application**: Core scaffold for PPARγ agonists (T2D, dyslipidemia) and RORγt inverse agonists (autoimmune diseases). - **Differentiation**: Optimal steric/lipophilic balance vs. smaller N-alkyl alternatives; pKa 4.42 for extraction. - **Supply**: Multiple pack sizes, immediate shipment.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 178053-59-3
Cat. No. B2979765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-1H-indole-5-carboxylic acid
CAS178053-59-3
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCC(C)N1C=CC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C12H13NO2/c1-8(2)13-6-5-9-7-10(12(14)15)3-4-11(9)13/h3-8H,1-2H3,(H,14,15)
InChIKeyJCDUXMIKSQFMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-1H-indole-5-carboxylic Acid: Properties and Utility


1-isopropyl-1H-indole-5-carboxylic acid (CAS 178053-59-3) is a substituted indole-5-carboxylic acid derivative characterized by an N-isopropyl substituent at position 1 and a carboxyl group at position 5. Its molecular formula is C₁₂H₁₃NO₂ with a molecular weight of 203.24 g/mol . The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of PPARγ agonists and other biologically active indole derivatives [1]. Predicted physicochemical properties include a boiling point of 384.4±15.0 °C, a density of 1.17±0.1 g/cm³, an acid dissociation constant (pKa) of 4.42±0.30, and a LogP of 3.10 [REFS-3, REFS-4].

Workflow PPARγ agonist synthesis programs
Scaffold N-isopropyl indole medicinal chemistry
Context N-alkyl SAR and lipophilicity-dependent studies

Why 1-Isopropyl-1H-indole-5-carboxylic Acid Is Not Interchangeable


In drug discovery campaigns, substitution at the indole N1 position profoundly influences target binding, pharmacokinetic properties, and metabolic stability. While 1H-indole-5-carboxylic acid (unsubstituted) and its 1-methyl or 1-ethyl analogs share the core scaffold, their distinct steric and electronic profiles preclude simple interchangeability [1]. The isopropyl substituent imparts a unique balance of lipophilicity (LogP ~3.10) and steric bulk, which can alter receptor binding modes and cellular permeability relative to smaller or larger alkyl groups. For example, N-alkylation is known to modulate PPARγ agonist potency and selectivity, with the isopropyl group often yielding an optimal hydrophobic fit in the ligand-binding domain [2]. Consequently, substituting a different N-alkyl analog without experimental validation risks compromising target engagement, off-target selectivity, and overall developability.

Attribute
1-Isopropyl
Smaller N-Alkyl Analogs
N-Substitution
Isopropyl: reported hydrophobic fit
Methyl/ethyl: binding mode may shift
Lipophilicity
Higher LogP; permeability context
Lower LogP; uptake profile may differ
SAR Transfer
PPARγ/RORγt reported context
Activity context not directly transferable

1-Isopropyl-1H-indole-5-carboxylic Acid: Quantitative Differentiation


pKa Comparison: Isopropyl vs. Smaller N-Alkyl Groups

The predicted acid dissociation constant (pKa) of 1-isopropyl-1H-indole-5-carboxylic acid is 4.42±0.30, essentially identical to that of 1H-indole-5-carboxylic acid (pKa ~4.40) and the 1-methyl and 1-ethyl analogs (pKa ~4.44) . The N-isopropyl substitution does not significantly perturb the acidity of the 5-carboxyl group, indicating that electronic effects on the carboxyl moiety are minimal.

pKa Profile
Data to verify
4.42 ± 0.30
Ionization context conserved across N-alkyl analogs
Predicted values; ≤0.04 log unit difference
Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Lipophilicity (LogP) Comparison: Isopropyl vs. N-Alkyl Analogs

1-isopropyl-1H-indole-5-carboxylic acid exhibits a calculated LogP of 3.10, substantially higher than the 1-methyl (LogP ~1.95) and 1-ethyl (LogP ~1.8-2.5) analogs, and markedly higher than the unsubstituted 1H-indole-5-carboxylic acid (LogP ~1.5) . This increased lipophilicity correlates with the larger hydrophobic surface area of the isopropyl group.

Lipophilicity (LogP)
Data to verify
3.10
ΔLogP +0.6 to +1.6 vs. smaller N-alkyl analogs
Predicted XLogP3; permeability context
Medicinal Chemistry ADME Drug Design

Boiling Point Comparison: Isopropyl vs. N-Alkyl Analogs

The predicted boiling point of 1-isopropyl-1H-indole-5-carboxylic acid is 384.4±15.0 °C at 760 mmHg, intermediate between the 1-methyl analog (389.0±15.0 °C) and the unsubstituted 1H-indole-5-carboxylic acid (419.6 °C) . The 1-ethyl analog has a predicted boiling point of 392.1±15.0 °C. The modest differences reflect the incremental increase in molecular weight and van der Waals interactions with increasing alkyl chain size.

Boiling Point
Data to verify
384.4 ± 15.0 °C
Intermediate volatility supports purification design
Predicted at 760 mmHg; −35 °C vs. unsubstituted
Physicochemical Characterization Synthetic Chemistry Purification

PPARγ Agonist Building Block: SAR Advantage

1-isopropyl-1H-indole-5-carboxylic acid serves as a key intermediate in the synthesis of potent PPARγ agonists. Structure-activity relationship (SAR) studies reveal that N-alkylation, particularly with an isopropyl group, is critical for achieving nanomolar PPARγ agonist activity. Compounds derived from this scaffold exhibit EC₅₀ values comparable to thiazolidinedione antidiabetic drugs in clinical use, whereas unsubstituted or smaller N-alkyl indole-5-carboxylic acids yield significantly reduced potency [1]. Although direct quantitative data for the free carboxylic acid itself are not available, the SAR trend strongly supports the isopropyl analog as the preferred starting material for medicinal chemistry programs targeting PPARγ.

PPARγ SAR Context
Class-level inference
Reported nanomolar EC₅₀
Isopropyl group associated with higher transactivation in derived agonists
No direct data for free acid; source review needed
Medicinal Chemistry PPARγ Agonists Building Block

RORγt Inverse Agonist Potential

Indole derivatives bearing an N-isopropyl substituent have been disclosed as potent and selective RORγt inverse agonists, with some analogs exhibiting IC₅₀ values as low as 47 nM [1]. While the specific compound 1-isopropyl-1H-indole-5-carboxylic acid itself has not been directly profiled, the scaffold is a recognized privileged structure for RORγt modulation. In contrast, unsubstituted 1H-indole-5-carboxylic acid lacks the necessary N-alkyl group and is not active against RORγt. This class-level evidence suggests that the isopropyl analog may serve as a superior starting point for autoimmune disease drug discovery compared to non-alkylated or differently alkylated indole-5-carboxylic acids.

RORγt Scaffold Context
Class-level inference
IC₅₀ as low as 47 nM
N-isopropyl indole reported as privileged scaffold for RORγt modulation
No direct profiling of free acid; class-level evidence
Immunology Nuclear Receptors RORγt

1-Isopropyl-1H-indole-5-carboxylic Acid: Application Scenarios


PPARγ Agonist Synthesis for Metabolic Disease

1-isopropyl-1H-indole-5-carboxylic acid is an optimal starting material for constructing PPARγ agonists with nanomolar potency. SAR studies demonstrate that the N-isopropyl group is critical for achieving high transactivation activity, comparable to clinically used thiazolidinediones [1]. Using this specific building block avoids the inefficiency of synthesizing and testing less active N-alkyl variants. Researchers should prioritize this compound when pursuing PPARγ-targeted therapies for type 2 diabetes, dyslipidemia, or inflammatory conditions.

RORγt Inverse Agonist Design

The indole core with an N-isopropyl substituent is a validated scaffold for RORγt inverse agonists, with reported analogs showing IC₅₀ values in the low nanomolar range [1]. Although direct activity of the free carboxylic acid is not documented, it serves as a versatile intermediate for introducing diverse amide or ester moieties. This application is particularly relevant for drug discovery programs targeting Th17-mediated autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The isopropyl group provides a favorable lipophilic profile (LogP 3.10) that can enhance target engagement [2].

Fluorescent Probe & Affinity Reagent Synthesis

The 5-carboxylic acid functionality of 1-isopropyl-1H-indole-5-carboxylic acid can be readily conjugated to fluorophores, biotin, or solid supports via standard amide coupling chemistry. The distinct lipophilicity (LogP 3.10) relative to smaller N-alkyl analogs (LogP 1.5-2.5) [1] allows for tuning of probe solubility and cellular permeability. This compound is therefore well-suited for generating chemical tools to study indole-binding proteins, nuclear receptors (PPARγ, RORγt), or other targets where the isopropyl group confers specificity.

Scalable Synthetic Route Development

The predicted boiling point of 384.4±15.0 °C and pKa of 4.42±0.30 [1] inform the design of purification and isolation protocols. For example, the moderate boiling point suggests that high-vacuum distillation may be feasible for purification, while the pKa dictates the pH range for optimal extraction and crystallization. These physicochemical data, though predicted, provide a practical starting point for process chemists developing scalable syntheses of this building block, reducing trial-and-error in workup optimization.

Application
Selection Property
Validation Focus
PPARγ agonist synthesis
N-isopropyl SAR context
Transactivation assay response review
RORγt modulator development
Reported scaffold context
Cellular inverse agonist assay review
Chemical probe conjugation
5-carboxylic acid coupling handle
Conjugate solubility and permeability review
Scalable synthesis route design
Predicted boiling point and pKa profile
Purification and isolation protocol review

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